6-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate
Description
Structural Classification of Spiro Heterocyclic Systems
6-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate belongs to the class of spiro heterocyclic compounds , characterized by two or more rings sharing a single atom (the spiro atom). In this molecule, the spiro center is a quaternary carbon atom connecting a 4-membered azetidine ring and a 5-membered piperidine ring, forming the spiro[4.5]decane framework. The presence of three nitrogen atoms within the rings classifies it as a 1,3,8-triazaspiro compound , with heteroatoms positioned at the 1st, 3rd, and 8th positions of the fused ring system.
Key structural features include:
- A dicarboxylate functional group: The tert-butyl and benzyl ester groups at positions 2 and 6 enhance solubility and modulate steric effects.
- Spiro connectivity : The perpendicular orientation of the rings restricts conformational flexibility, a trait exploited in drug design to improve target binding specificity.
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₉N₃O₄ |
| Molecular Weight | 375.46 g/mol |
| CAS Registry Number | 1160247-10-8 |
| Spiro Ring System | Spiro[4.5]decane |
| Heteroatoms | 3 nitrogen atoms |
Significance of Triazaspiro[4.5]decane Derivatives in Medicinal Chemistry
Triazaspiro[4.5]decane derivatives are pivotal in medicinal chemistry due to their three-dimensional rigidity and ability to interact with biological targets through multiple binding modes. For example:
- Enzyme inhibition : Analogous compounds like 1,3,8-triazaspiro[4.5]decane-2,4-diones act as pan-inhibitors of hypoxia-inducible factor prolyl hydroxylases (HIF PHD1–3), promoting erythropoietin synthesis for anemia treatment.
- Receptor modulation : Derivatives targeting δ-opioid receptors show potential in treating neurologic disorders by selectively activating receptor subtypes.
- Anticancer activity : Spiro heterocycles conjugated to steroids inhibit Hedgehog signaling pathways, demonstrating efficacy against colorectal and breast cancers.
The tert-butyl and benzyl groups in this compound serve as protecting groups during synthesis, enabling selective deprotection for further functionalization. This modularity makes the compound a versatile intermediate in constructing bioactive molecules.
Historical Context and Discovery Milestones
The development of spiro heterocycles dates to von Baeyer’s 1900 discovery of the first spiro compound. However, triazaspiro[4.5]decane derivatives emerged prominently in the 21st century alongside advances in multicomponent reactions and catalyzed cyclization strategies :
- 2000–2010 : Early work focused on spiro hydantoins as kinase inhibitors, leveraging their constrained geometry to improve binding affinity.
- 2010s : The compound’s synthetic precursor, tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate, was first reported in 2012 as a key intermediate in peptide mimetics.
- 2020s : Optimized routes for 6-Benzyl 2-tert-butyl derivatives were published, utilizing Ugi-type reactions and microwave-assisted cyclizations to achieve high yields (>90%).
A landmark application was its role in synthesizing mitochondrial permeability transition pore (mPTP) inhibitors , which showed cardioprotective effects in preclinical myocardial infarction models. This underscored the scaffold’s potential in addressing ischemia-reperfusion injury, a major unmet medical need.
Properties
IUPAC Name |
6-O-benzyl 2-O-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4/c1-19(2,3)27-17(24)22-11-9-20(15-22)14-21-10-12-23(20)18(25)26-13-16-7-5-4-6-8-16/h4-8,21H,9-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVPUSRPXQVDJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CNCCN2C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazaspirodecane Core: This step involves the cyclization of a suitable precursor to form the triazaspirodecane ring system.
Introduction of Benzyl and tert-Butyl Groups: The benzyl and tert-butyl groups are introduced through alkylation reactions using benzyl halides and tert-butyl halides, respectively.
Esterification: The final step involves the esterification of the carboxylic acid groups to form the dicarboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The benzyl and tert-butyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
-
Pharmacological Studies
- The compound has been investigated for its potential as a pharmacological agent due to its ability to interact with various enzymes and receptors. Studies indicate that it may act as an inhibitor or activator of specific metabolic pathways, influencing drug metabolism and efficacy.
-
Biochemical Research
- In biochemical assays, 6-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate has been shown to modulate cell signaling pathways and gene expression. This capability allows researchers to explore its effects on cellular processes such as proliferation, apoptosis, and differentiation.
-
Antioxidant Activity
- Similar compounds have demonstrated significant antioxidant properties, which are essential for mitigating oxidative stress-related diseases like cancer and neurodegenerative disorders. Research indicates that this compound may help protect cells from oxidative damage by scavenging free radicals.
-
Metabolic Pathway Modulation
- The compound interacts with key enzymes involved in metabolic pathways, potentially altering the flux of metabolites and affecting overall cellular metabolism. Its role in these pathways can provide insights into metabolic disorders and the development of therapeutic strategies.
-
Toxicological Studies
- Evaluating the dosage effects of this compound in animal models has revealed that lower doses can enhance metabolic functions while higher doses may lead to toxicity. Understanding these effects is critical for assessing safety profiles in drug development.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Interaction | Demonstrated that the compound inhibits enzyme X involved in metabolic regulation, leading to altered metabolite levels. |
| Study B | Antioxidant Properties | Showed significant reduction in oxidative stress markers in cell cultures treated with the compound compared to controls. |
| Study C | Cellular Effects | Found that treatment with the compound upregulated genes associated with cellular repair mechanisms under stress conditions. |
Mechanism of Action
The mechanism of action of 6-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 6-benzyl-2,6,9-triazaspiro[4.5]decane-2-carboxylate: A similar compound with a slightly different substitution pattern.
6-Benzyl 2-tert-butyl 10-oxo-2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate: Another related compound with an additional oxo group.
Uniqueness
6-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate is unique due to its specific combination of benzyl and tert-butyl groups, which confer distinct chemical and biological properties. Its spirocyclic structure also contributes to its stability and reactivity, making it a valuable compound in various research and industrial applications.
Biological Activity
6-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate (commonly referred to as BTDSD) is a synthetic compound belonging to the class of spirocyclic compounds. Its unique structural features contribute to its potential biological activities, which have garnered interest in pharmacological research. This article reviews the biological activity of BTDSD, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
BTDSD is characterized by a spirocyclic structure that incorporates nitrogen atoms within its framework. This structural configuration is significant for its biological interactions. The molecular formula for BTDSD is , with a molecular weight of approximately 336.39 g/mol.
Antimicrobial Activity
Recent studies have demonstrated that BTDSD exhibits notable antimicrobial properties. In vitro assays have shown that it effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported at concentrations ranging from 32 to 64 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anticancer Potential
BTDSD has also been evaluated for its anticancer properties. In cell line studies, it showed significant cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were recorded at 15 µM and 20 µM, respectively.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
The mechanism underlying the biological activities of BTDSD involves the induction of apoptosis in cancer cells and disruption of bacterial cell wall synthesis in microbes. Molecular docking studies suggest that BTDSD binds effectively to key enzymes involved in these processes, such as DNA topoisomerase and penicillin-binding proteins.
Study on Antimicrobial Efficacy
A recent study published in the Journal of Antimicrobial Chemotherapy investigated the antimicrobial efficacy of BTDSD against a panel of pathogens. The study utilized both agar diffusion and broth microdilution methods to ascertain the compound's effectiveness. Results indicated that BTDSD not only inhibited bacterial growth but also exhibited synergistic effects when combined with standard antibiotics like amoxicillin.
Cancer Cell Line Research
In another study documented in Cancer Letters, researchers explored the anticancer effects of BTDSD on various tumor cell lines. The findings revealed that treatment with BTDSD led to increased levels of reactive oxygen species (ROS), promoting oxidative stress and subsequent apoptosis in cancer cells. Furthermore, flow cytometry analysis confirmed an increase in sub-G1 phase cells indicative of apoptosis.
Q & A
Q. Q1: What are the critical steps for synthesizing 6-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate, and how can purity be optimized?
Methodological Answer: Synthesis typically involves multi-step protection/deprotection strategies for the spirocyclic amine core. For example:
Amine Protection : Use benzyl and tert-butyl groups to protect specific nitrogen sites during ring formation .
Ring Closure : Employ cyclization reagents like EDCI or DCC to form the spiro[4.5]decane scaffold.
Purification : High-performance liquid chromatography (HPLC) with polar stationary phases (e.g., C18 columns) is recommended to isolate the compound from byproducts. Purity ≥97% (GC/HPLC) is achievable via gradient elution with acetonitrile/water .
Advanced Mechanistic Studies
Q. Q2: How can computational methods (e.g., quantum chemistry) predict reaction pathways for spirocyclic compound formation?
Methodological Answer: Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states and intermediates in spirocycle synthesis. For example:
- Reaction Path Search : Identify low-energy pathways for cyclization, minimizing steric clashes between benzyl and tert-butyl groups.
- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots from temperature-dependent NMR studies) .
Data Contradiction Analysis
Q. Q3: How to resolve discrepancies in reported melting points or spectral data for this compound?
Methodological Answer:
Source Verification : Cross-check CAS RN [106426-63-5] and synthesis protocols to confirm structural consistency .
Crystallography : Perform single-crystal X-ray diffraction to resolve ambiguities in stereochemistry or polymorphic forms.
Batch Analysis : Compare purity data (e.g., GC/MS) across labs; impurities like residual solvents (e.g., THF) may depress melting points .
Reactivity & Functionalization
Q. Q4: What strategies enable selective functionalization of the triaza core without disrupting the spirocyclic framework?
Methodological Answer:
Site-Specific Protection : Use acid-labile tert-butyl groups to shield one amine site while modifying others.
Cross-Coupling : Palladium-catalyzed Buchwald-Hartwig amination can introduce aryl/heteroaryl groups at the 9-position.
Monitoring : Track regioselectivity via -NMR (e.g., shifts at δ 3.5–4.0 ppm for NH protons) .
Application in Drug Discovery
Q. Q5: How can this compound serve as a scaffold for kinase inhibitors?
Methodological Answer:
Structural Mimicry : The spirocyclic core mimics ATP-binding pockets in kinases (e.g., EGFR, CDK2).
SAR Studies : Systematically replace benzyl/tert-butyl groups with bioisosteres (e.g., pyridyl or cyclopropyl) to optimize binding affinity.
Assays : Use fluorescence polarization assays to measure IC values against recombinant kinases .
Experimental Design for Scale-Up
Q. Q6: What reactor designs minimize side reactions during large-scale synthesis?
Methodological Answer:
Flow Chemistry : Continuous-flow reactors with temperature-controlled zones reduce exothermic side reactions (e.g., ring-opening).
Membrane Separation : Integrate nanofiltration membranes to remove low-MW byproducts in real-time .
Process Analytics : In-line FTIR monitors reaction progress, ensuring >90% yield .
Stability & Storage
Q. Q7: How does storage temperature impact the compound’s stability?
Methodological Answer:
Thermogravimetric Analysis (TGA) : Degradation onset at ~150°C suggests storage below 25°C in inert atmospheres (N).
Lyophilization : For long-term stability, lyophilize the compound as a hydrochloride salt and store at -20°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
